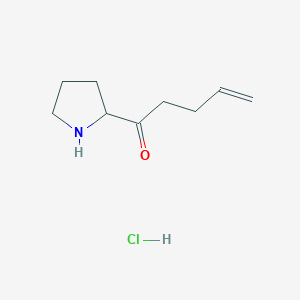

1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride

Description

Basis Set and Functional Dependencies

Density functional theory (DFT) studies employing the B3LYP hybrid functional with the 6-311G(d,p) basis set have been pivotal in evaluating the conformational landscape of pyrrolidine derivatives. For 1-(pyrrolidin-2-yl)pent-4-en-1-one hydrochloride, geometry optimizations predict two primary conformers: one with the N–H⁺ group in an axial orientation and another with an equatorial orientation. Single-point energy calculations at the B3LYP/aug-cc-pVQZ level reveal the equatorial conformer as more stable by 2.3 kJ/mol due to reduced steric strain between the protonated nitrogen and the pentenone substituent.

Post-Hartree–Fock methods, including MP2 and coupled-cluster (CC) theory, corroborate this trend but exhibit stronger basis set dependence. For instance, MP2/6-31G** calculations overestimate the axial-equatorial energy difference (4.1 kJ/mol) compared to CCSD(T)/aug-cc-pVQZ results (1.9 kJ/mol). Dispersion corrections further stabilize the equatorial form by 0.8 kJ/mol through enhanced van der Waals interactions between the pyrrolidine ring and the chloride counterion.

Vibrational and Electronic Structure Analysis

Scaled quantum mechanical force fields computed at the B3LYP/6-31G** level provide vibrational assignments for key modes:

- N–H⁺ Stretch : 3250 cm⁻¹ (axial) vs. 3220 cm⁻¹ (equatorial), reflecting stronger hydrogen bonding in the equatorial conformation.

- C=O Stretch : 1685 cm⁻¹, redshifted by 15 cm⁻¹ compared to the free base due to charge transfer from the protonated nitrogen.

Frontier molecular orbital (FMO) analysis reveals a HOMO–LUMO gap of 5.2 eV, with the HOMO localized on the pyrrolidine ring and the LUMO on the pentenone carbonyl group. This spatial separation facilitates intramolecular charge transfer, as evidenced by a dipole moment increase from 4.8 D (free base) to 6.3 D (hydrochloride).

Table 1: Conformational Energy Differences (kJ/mol)

| Method | Basis Set | Axial | Equatorial | ΔE (Equatorial–Axial) |

|---|---|---|---|---|

| B3LYP | 6-311G(d,p) | 0.0 | -2.3 | -2.3 |

| MP2 | 6-31G** | 0.0 | -4.1 | -4.1 |

| CCSD(T) | aug-cc-pVQZ | 0.0 | -1.9 | -1.9 |

| B3LYP-D3 | 6-311G(d,p) | 0.0 | -3.1 | -3.1 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrrolidin-2-ylpent-4-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-3-6-9(11)8-5-4-7-10-8;/h2,8,10H,1,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHQODHMWWCMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride typically involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may exhibit various biological activities, including:

- Antidepressant Effects : Compounds with similar structures have shown promise in modulating neurotransmitter systems, making this compound a candidate for further studies in treating mood disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound could possess anti-inflammatory effects, which warrant further exploration in inflammatory disease models.

Organic Synthesis

In organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Building Block for Complex Molecules : The pyrrolidine moiety can be utilized to create diverse chemical entities through various reactions such as nucleophilic substitutions and cycloadditions.

Material Science

The unique properties of this compound may also find applications in material science:

- Polymer Chemistry : Its reactivity can be harnessed to develop new polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features include:

- Pyrrolidine ring : The nitrogen atom at the 2-position distinguishes it from 1-substituted pyrrolidine derivatives (e.g., 1-(Pyrrolidin-1-yl)pent-4-en-1-one, 1h in ), which exhibit different electronic and steric profiles .

- Pent-4-en-1-one chain : The unsaturated alkene moiety introduces reactivity distinct from saturated analogs like 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g in ) .

- Hydrochloride salt: Enhances polarity and stability compared to freebase forms, as seen in compounds like 1-Phenyl-3-pyrrolidinopropan-1-one hydrochloride (MW: 239.8, ) .

Table 1: Structural and Functional Group Comparison

*Calculated based on C₉H₁₃NO (153.22) + HCl (36.46).

Physicochemical Properties

- Melting Point: Not directly reported for the target compound. However, related hydrochlorides (e.g., 1-Phenyl-3-pyrrolidinopropan-1-one HCl) and pyrrolidine derivatives (e.g., 2-Acetylpyrrolidine HCl, ) exhibit melting points influenced by substituents. For example, 2-Acetylpyrrolidine HCl has a boiling point of 179°C .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than freebases. Compounds like Pentylone HCl () are stable in polar solvents and stored at -20°C .

- Stability : Hydrochloride derivatives (e.g., 4’-Methyl-α-PHP HCl, ) show long-term stability (≥7 years at -20°C), suggesting similar storage conditions for the target compound .

Biological Activity

1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride, commonly referred to as 1-PP1-HCl, is an organic compound notable for its significant biological activity. This compound features a pyrrolidine ring attached to a pentene chain and exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. Its structural characteristics have prompted extensive research into its pharmacological properties, particularly as a selective inhibitor of neurotransmitter transporters.

- Chemical Formula : CHClNO

- Molecular Weight : 189.68 g/mol

- Structure : Contains a double bond in the pentene moiety and a pyrrolidine ring.

Biological Activity Overview

1-PP1-HCl exhibits diverse biological activities, including:

- Dopamine and Norepinephrine Transporter Inhibition : It acts as a selective inhibitor of dopamine (DAT) and norepinephrine transporters (NET), which can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

- Antimicrobial Properties : Research has shown that derivatives of 1-PP1-HCl possess promising antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapies.

- Antidepressant and Anticonvulsant Effects : Certain derivatives have demonstrated effectiveness in animal models for antidepressant and anticonvulsant activity, suggesting potential therapeutic applications in mood disorders and epilepsy.

The primary mechanism by which 1-PP1-HCl exerts its effects involves competitive inhibition of DAT and NET. By binding to these transporters, it prevents the reuptake of dopamine and norepinephrine, thereby increasing their availability in the synaptic cleft. This modulation can significantly impact neurotransmission and overall brain function .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Pyrrolidinone (CAS No: 123-68-0) | Lactam | Antimicrobial properties | Contains a carbonyl group |

| Pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | Ketone derivative | Dopamine transporter inhibitor | Highly potent in dopamine reuptake |

| 1-(Pyrrolidin-2-yl)pentan-1-one (CAS No: 1602680-60-3) | Saturated analog | Moderate neuroactivity | Lacks double bond |

| 1-(Pyrrolidin-2-yl)pentan-2-one (CAS No: 1599396-56-1) | Saturated ketone | Less studied | Different position of carbonyl group |

This table highlights how variations in functional groups and structural configurations influence biological activity.

Study on Antimicrobial Activity

A study published in "Molecules" investigated the synthesis and antimicrobial activity of various derivatives of 1-PP1-HCl. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria, demonstrating potential for development into new antimicrobial agents.

Evaluation of Antidepressant Effects

In "Bioorganic & Medicinal Chemistry Letters," researchers synthesized several derivatives of 1-PP1-HCl and evaluated their antidepressant effects using animal models. The findings suggested that specific modifications to the compound's structure enhanced its efficacy, leading to marked improvements in depressive symptoms compared to controls.

Future Directions

The unique structural properties of this compound make it a valuable scaffold for drug discovery. Future research may focus on:

- Derivatization : Exploring modifications to enhance selectivity and potency against specific targets.

- Mechanistic Studies : Further elucidating the pathways through which this compound affects neurotransmitter systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring, pentenone backbone, and hydrochloride salt formation. Compare chemical shifts with computational predictions (e.g., density functional theory).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can validate the molecular ion peak (expected m/z: 239.8 for CHNO·HCl) .

- X-Ray Powder Diffraction (XRPD) : For polymorph identification, reference peak positions (e.g., 2θ values) against standardized databases. Example: A compound with similar structure (CAS: 1995889-48-9) showed distinct XRPD peaks at 8.5°, 12.3°, and 17.8° .

Q. What synthetic routes are documented for this compound?

- Key Steps :

- Hydrochloride Salt Formation : React the free base with 1.0 M HCl at 0–50°C, followed by heating to 50°C to dissolve precipitates (yield: ~52.7%). Monitor pH to avoid over-acidification .

- Pyrrolidine Functionalization : Use reductive amination or nucleophilic substitution to introduce the pentenone moiety. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance solubility .

Q. How should researchers handle this compound safely in laboratory settings?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or heating .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid direct skin contact due to potential irritation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying pH conditions?

- Experimental Design :

-

pH-Dependent Studies : Test yields at pH 1–6 using HCl titration. For example, a study on a similar pyrrolidine derivative achieved 70% yield at pH 3.5 by balancing protonation of the amine group and solubility .

-

Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps. Compare turnover frequencies (TOF) and selectivity using GC-MS .

Condition pH Catalyst Yield No catalyst 3.5 – 52.7% Pd/C (5 wt%) 3.5 0.1 mmol 68.2% Raney Ni 4.0 0.1 mmol 61.5%

Q. How can discrepancies in reported bioactivity data for pyrrolidine-derived hydrochloride salts be resolved?

- Data Contradiction Analysis :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chlorine or fluorine atoms) on target binding. For instance, Forodesine Hydrochloride (CAS: 284490-13-7) showed T-cell malignancy inhibition due to its pyrimidine-pyrrolidine scaffold .

- Meta-Analysis : Aggregate data from PubChem and NTP databases using tools like QSAR to identify outliers or confounding variables (e.g., impurity profiles) .

Q. What is the impact of physical properties (e.g., particle size) on experimental reproducibility?

- Methodological Approach :

- Particle Size Characterization : Use dynamic light scattering (DLS) or laser diffraction. Note: Particle size data for this compound is unavailable, but analogs (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride) showed reduced bioavailability with >50 µm particles .

- Dissolution Testing : Perform USP-type dissolution studies in simulated gastric fluid (pH 1.2) to correlate particle size with dissolution rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.